molecular formula C14H10ClN2+ B258165 2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium

2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium

Cat. No. B258165
M. Wt: 241.69 g/mol
InChI Key: NIUYLAKQCGFWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, it has also been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium in lab experiments is its low toxicity profile. This allows for the use of higher concentrations of the compound without causing significant side effects. In addition, this compound has been shown to be stable under various conditions, making it suitable for long-term storage. One of the limitations of using this compound in lab experiments is its relatively high cost compared to other anticancer agents.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound in more detail. In addition, further studies are needed to determine the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium can be synthesized using different methods. One of the most common methods is the reaction between 4-chloroaniline and 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate and copper powder. The reaction takes place in dimethyl sulfoxide (DMSO) at a temperature of 140°C for 24 hours, followed by purification using column chromatography. This method yields this compound with a purity of over 95%.

Scientific Research Applications

2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C14H10ClN2+

Molecular Weight

241.69 g/mol

IUPAC Name

2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium

InChI

InChI=1S/C14H10ClN2/c15-12-6-4-11(5-7-12)13-8-10-17-9-2-1-3-14(17)16-13/h1-10H/q+1

InChI Key

NIUYLAKQCGFWEU-UHFFFAOYSA-N

SMILES

C1=CC=[N+]2C=CC(=NC2=C1)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=[N+]2C=CC(=NC2=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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